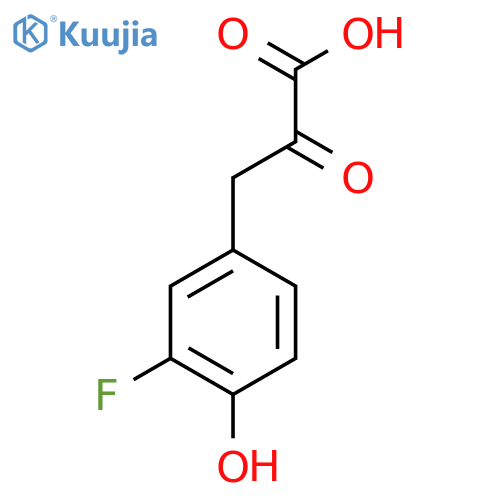Cas no 1691952-99-4 (3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid)

1691952-99-4 structure
商品名:3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid
3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid
- 1691952-99-4
- SY339608
- MFCD32115782
- EN300-1831038
-
- インチ: 1S/C9H7FO4/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14)
- InChIKey: NWECNYRARWAHCM-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=CC(=C1)CC(C(=O)O)=O)O
計算された属性
- せいみつぶんしりょう: 198.03283686g/mol
- どういたいしつりょう: 198.03283686g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 74.6Ų
3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1831038-0.05g |
3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid |
1691952-99-4 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1831038-0.5g |
3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid |
1691952-99-4 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1831038-0.1g |
3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid |
1691952-99-4 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1831038-2.5g |
3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid |
1691952-99-4 | 2.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1831038-10g |
3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid |
1691952-99-4 | 10g |
$3315.0 | 2023-09-19 | ||
| Enamine | EN300-1831038-5g |
3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid |
1691952-99-4 | 5g |
$2235.0 | 2023-09-19 | ||
| Enamine | EN300-1831038-1.0g |
3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid |
1691952-99-4 | 1g |
$884.0 | 2023-06-02 | ||
| Enamine | EN300-1831038-5.0g |
3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid |
1691952-99-4 | 5g |
$2566.0 | 2023-06-02 | ||
| Enamine | EN300-1831038-0.25g |
3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid |
1691952-99-4 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1831038-10.0g |
3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid |
1691952-99-4 | 10g |
$3807.0 | 2023-06-02 |
3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid 関連文献
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
1691952-99-4 (3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid) 関連製品
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
